molecular formula C29H28N4O4 B11199628 N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B11199628
M. Wt: 496.6 g/mol
InChI Key: SEHOYAJIRVAKTA-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a synthetically derived small molecule recognized in scientific research for its potential as a potent kinase inhibitor. Its core structure is based on a pyrazoloquinoline scaffold, a chemotype known to interact with the ATP-binding sites of various kinases. Public chemical databases list this compound among derivatives designed to target Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant research interest. Dysregulation and fusion events of the ALK gene are well-established oncogenic drivers in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma. The study of ALK inhibitors is crucial for advancing targeted cancer therapies. The specific substitutions on this molecule, including the 3,4-dimethoxyphenyl and 4-ethylphenyl groups, are hypothesized to optimize binding affinity and selectivity within the ALK kinase domain, potentially leading to enhanced potency and a unique resistance profile against common clinical mutations. Consequently, this compound holds substantial value for researchers investigating ALK signaling pathways, validating new drug targets, and exploring mechanisms of resistance to existing ALK inhibitors in cellular and biochemical assays. Its application is foundational for elucidating disease mechanisms and contributing to the early-stage discovery of novel therapeutic agents.

Properties

Molecular Formula

C29H28N4O4

Molecular Weight

496.6 g/mol

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C29H28N4O4/c1-5-18-6-10-21(11-7-18)33-29(35)23-16-30-24-12-8-20(14-22(24)27(23)32-33)28(34)31-17(2)19-9-13-25(36-3)26(15-19)37-4/h6-17,32H,5H2,1-4H3,(H,31,34)

InChI Key

SEHOYAJIRVAKTA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC(C)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazoloquinoline core.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction, using a suitable catalyst such as aluminum chloride.

    Attachment of the Ethylphenyl Group: The ethylphenyl group is attached via a nucleophilic substitution reaction, often using a halogenated precursor and a strong base.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, using an appropriate amine and coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated precursors, strong bases (e.g., sodium hydride), and catalysts (e.g., palladium on carbon).

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazoloquinoline Cores
  • N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide (): This analogue differs in the substitution pattern of the methoxyphenyl group (2,4-dimethoxy vs. 3,4-dimethoxy) and the linker (methyl vs. ethyl). The 3,4-dimethoxy substitution in the target compound may improve lipophilicity and membrane permeability compared to the 2,4-isomer .
  • 7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide (): This compound shares the 3,4-dimethoxyphenyl group but replaces the pyrazoloquinoline core with a tetrahydroquinoline scaffold. The addition of a methylsulfanyl group may enhance metabolic stability but reduce solubility (molecular weight: 554.7 vs. ~550–600 estimated for the target compound) .
Functional Group Variations
  • N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide (): This compound replaces the pyrazoloquinoline core with a triazole-linked quinoline. However, the 4-methoxyphenyl group retains aromatic interactions similar to the target compound’s 3,4-dimethoxyphenyl moiety .

Physicochemical and Pharmacological Data Comparison

Property Target Compound Compound Compound
Molecular Formula Estimated C₃₃H₃₄N₄O₅S* C₃₃H₃₄N₂O₄S C₂₂H₂₁N₅O₃
Molecular Weight ~600 (estimated) 554.7 403.4
Key Functional Groups 3,4-Dimethoxyphenyl, ethylphenyl, pyrazoloquinoline 3,4-Dimethoxyphenyl, tetrahydroquinoline 4-Methoxyphenyl, triazole-quinoline
Potential Bioactivity Kinase inhibition, anti-inflammatory Cytotoxicity (methylsulfanyl group) Serotonin receptor modulation

*Note: Molecular formula and weight for the target compound are inferred from structural analogues due to incomplete data in the evidence.

Research Findings and Limitations

  • : Demonstrates that methylsulfanyl and tetrahydroquinoline modifications alter solubility and metabolic stability, suggesting trade-offs for the target compound’s design .
  • : Supports the role of methoxyphenyl groups in enhancing aromatic stacking interactions, a feature critical for the target compound’s hypothesized mechanism .

Key Limitations :

  • No direct pharmacological data (e.g., IC₅₀, binding assays) for the target compound are available in the evidence.

Biological Activity

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure consists of a pyrazoloquinoline core substituted with various functional groups that are believed to contribute to its biological properties. The presence of methoxy and ethyl groups suggests potential interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that similar compounds can inhibit specific enzymes related to cancer progression and inflammation.
  • Receptor Interaction : The compound may interact with various receptors involved in cellular signaling pathways, including those related to apoptosis and cell proliferation.
  • Antioxidant Activity : Preliminary data suggest that it may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, the compound showed significant inhibition of cell growth in breast cancer (MCF-7) and colon cancer (HT-29) models.
Cell LineIC50 (µM)Reference
MCF-710.5
HT-2912.0
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Study on Anticancer Properties : A recent study screened a library of compounds for their effects on multicellular tumor spheroids. This compound was identified as a promising candidate due to its potent anticancer activity against multiple cell lines and favorable selectivity profiles .
  • Inflammation Model : In a controlled experiment using an induced inflammation model in rats, the administration of the compound resulted in a significant reduction in inflammatory cytokines compared to control groups. This suggests its potential utility in treating conditions characterized by chronic inflammation.

Q & A

Q. How can computational modeling predict off-target effects of this compound?

  • Methodology :
  • Perform pharmacophore screening against databases like ChEMBL or PubChem to identify potential off-targets (e.g., cytochrome P450 isoforms) .
  • Validate predictions with thermal shift assays (TSA) to detect protein-ligand binding in cell lysates .

Troubleshooting & Technical Challenges

Q. What steps mitigate low yields in the final cyclization step?

  • Methodology :
  • Use microwave-assisted synthesis (100–120°C, 30 min) to accelerate ring closure .
  • Add catalytic Pd(OAc)₂ (0.5 mol%) to facilitate C–N coupling in the pyrazoloquinoline core .
  • Monitor reaction progress via in-situ IR for carbonyl absorption bands (~1700 cm⁻¹) .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Methodology :
  • Assess metabolic stability in liver microsomes (e.g., human CYP3A4/2D6 isoforms).
  • Use PET imaging with radiolabeled analogs (e.g., ¹⁸F-ethyl group) to quantify tissue distribution and target engagement .

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